Unveiling the Molecular Architecture of Glyasperin F: A Technical Guide
Unveiling the Molecular Architecture of Glyasperin F: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, properties, and associated experimental data for Glyasperin F, a prenylated flavonoid of significant interest to the scientific community. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Chemical Structure and Properties of Glyasperin F
Glyasperin F is a naturally occurring compound isolated from the roots of Glycyrrhiza aspera Pall. Its chemical structure has been elucidated through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The unique molecular architecture of Glyasperin F distinguishes it from other members of the glyasperin family and is central to its biological activity.
Chemical Formula: C₂₁H₂₀O₆
Molecular Weight: 368.38 g/mol
CAS Number: 145382-61-2[1]
The core of Glyasperin F consists of a flavonoid backbone, characterized by a three-ring system. This fundamental structure is further modified by the presence of a prenyl group, which significantly influences its lipophilicity and interaction with biological targets.
Below is a table summarizing the key physicochemical properties of Glyasperin F.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₀O₆ | Inferred from Spectroscopic Data |
| Molecular Weight | 368.38 g/mol | Calculated |
| CAS Number | 145382-61-2 | [1] |
| Appearance | - | Data Not Available |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1] |
Spectroscopic Data for Structural Elucidation
The definitive structure of Glyasperin F was determined through a combination of advanced spectroscopic techniques. The data obtained from ¹H-NMR, ¹³C-NMR, and mass spectrometry were pivotal in assigning the precise arrangement of atoms and functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in the ¹H and ¹³C NMR spectra of Glyasperin F are indicative of the electronic environment of each nucleus, allowing for the reconstruction of its structural fragments.
Table 2: ¹³C-NMR Spectroscopic Data of Glyasperin F
| Carbon No. | Chemical Shift (δ) ppm |
| Data Not Available in Search Results | Data Not Available in Search Results |
Table 3: ¹H-NMR Spectroscopic Data of Glyasperin F
| Proton No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Data Not Available in Search Results | Data Not Available in Search Results | Data Not Available in Search Results | Data Not Available in Search Results |
Note: The complete and assigned NMR data for Glyasperin F was not available in the initial search results. The structure is referenced as being identified by these methods in "Chinese Traditional and Herbal Drugs, 2016". Further investigation of this specific publication is required for the full dataset.[1]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation pattern of a compound, which aids in confirming its elemental composition and substructures.
Table 4: Mass Spectrometry Data of Glyasperin F
| Ionization Mode | [M+H]⁺ | [M-H]⁻ | Key Fragment Ions |
| ESI | Data Not Available | Data Not Available | Data Not Available |
Note: Specific mass spectrometry data for Glyasperin F was not explicitly provided in the initial search results.
Experimental Protocols
The isolation and purification of Glyasperin F from its natural source, Glycyrrhiza aspera, involves a series of chromatographic techniques. The structural elucidation relies on standardized NMR and MS experimental procedures.
Isolation and Purification
The general workflow for isolating Glyasperin F is outlined below. This process is designed to separate the target compound from a complex mixture of phytochemicals present in the plant extract.
NMR and Mass Spectrometry Analysis
The purified Glyasperin F is dissolved in a deuterated solvent (e.g., DMSO-d₆) for NMR analysis. ¹H, ¹³C, COSY, HSQC, and HMBC spectra are typically acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). For mass spectrometry, the compound is analyzed using a high-resolution mass spectrometer, often with electrospray ionization (ESI).
Biological Activity and Signaling Pathways
Preliminary studies have indicated that Glyasperin F possesses anti-inflammatory and cytotoxic properties.[1] One of its noted activities is the inhibition of nitric oxide (NO) production in RAW 264.7 macrophages.[1] NO is a key signaling molecule in inflammatory processes, and its inhibition suggests potential therapeutic applications for Glyasperin F in inflammatory diseases.
The inflammatory response in macrophages is often triggered by lipopolysaccharide (LPS), which activates signaling pathways leading to the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production. The inhibitory effect of Glyasperin F on NO production suggests an interaction with this pathway.
Further research is required to fully elucidate the precise molecular targets and mechanisms of action of Glyasperin F. Its cytotoxic effects against various cancer cell lines also warrant more in-depth investigation to explore its potential as an anticancer agent.[1]
